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Biochemical Potency and Selectivity

The table below summarizes the key biochemical binding and inhibitory constants of Afuresertib for the

AKT isoforms.

AKT Isoform Ki (nM) IC50 (nM) Experimental Context

| AKT1 | 0.08 [1] [2] | 1.0 [1] | Assay Type: Function assay on full-length human AKT1 expressed in Sf9

insect cells. Method: Reduction in substrate phosphorylation using a biotinylated peptide substrate and [γ-

³³P]ATP, measured by top count microplate scintillation counting. Incubation time: 40 minutes [1]. | | AKT2 |

2.0 [1] [2] | 10 [1] | Assay Type: Function assay on full-length human AKT2 expressed in Sf9 insect cells.

Method: Same as above for AKT1 [1]. | | AKT3 | 2.6 [1] [2] | 1.585 [1] | Assay Type: Function assay on

full-length human AKT3 expressed in Sf9 insect cells. Method: Same as above for AKT1 [1]. | | AKT1

E17K Mutant| - | 0.2 [2] | Data from MedChemExpress, specific assay details not provided in search results

[2]. |

Cellular Activity and Anti-Proliferative Effects

Afuresertib demonstrates potent activity in cellular models. The following table lists a selection of half-

maximal inhibitory concentrations (IC50) for growth inhibition across various human cancer cell lines.
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Cell Line Cancer Type Growth Inhibition IC50 (μM)

COLO205
[1]

Colorectal Adenocarcinoma 0.009

MV522 [1] Lung Carcinoma 0.012

HT-29 [1] Colorectal Adenocarcinoma 0.015

NCI-H727
[1]

Lung Carcinoid 0.019

MCF-7 [3] Breast Adenocarcinoma
(PIK3CA mutant)

2.25 (for allosteric inhibitor ALM301; shown for context
of AKT inhibition sensitivity)

Experimental Protocol for Growth Inhibition:

Cell Lines: Various human cancer cell lines (e.g., COLO205, HT-29) [1].

Assay Type: Growth inhibition assay [1].
Procedure: Cells were treated with Afuresertib for 72 hours. The assays were conducted at a 1:10

molar ratio of the compound in the presence of another specified pharmaceutical agent (N-{3-[3-
cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-

pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide) [1].
Measurement: Cell growth inhibition was measured, and IC50 values were determined [1].

Mechanism of Action and Signaling Pathway

Afuresertib targets the core PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in

cancer. The diagram below illustrates this pathway and the drug's specific target.

> Afuresertib is an ATP-competitive inhibitor that directly binds to and inhibits the activation of AKT, a key

node in the oncogenic PI3K/AKT/mTOR signaling pathway [4] [5].

Clinical Translation and Dosing

The preclinical data has successfully translated into clinical trials.
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Maximum Tolerated Dose (MTD): The MTD for Afuresertib was established at 125 mg per day in

phase 1 clinical trials [6] [7] [5].
Common Adverse Events: The most frequent treatment-related adverse events included

gastrointestinal effects such as nausea, diarrhea, and dyspepsia, which were generally manageable
[6] [5].

Clinical Activity: Promising anti-tumor activity was observed in early-phase trials, particularly in
patients with hematologic malignancies (like multiple myeloma) and recurrent platinum-resistant

ovarian cancer [6] [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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